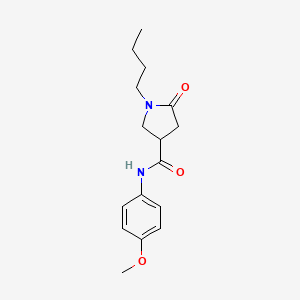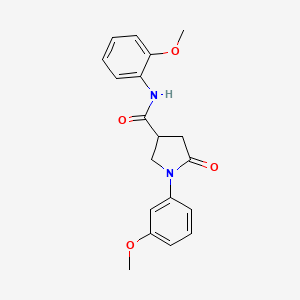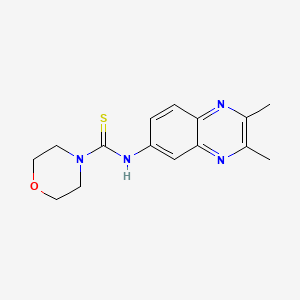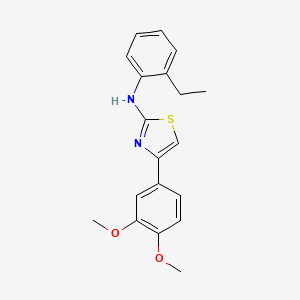
1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide
Overview
Description
1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide (DMIC) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMIC is a pyrazole derivative that has been shown to possess various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Scientific Research Applications
Synthesis and Cytotoxic Activity of Carboxamide Derivatives
Carboxamide derivatives of benzo[b][1,6]naphthyridines, including those with a structure similar to 1,3-dimethyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxamide, have been synthesized and tested for cytotoxic activities. These compounds demonstrated potent cytotoxic properties against various cancer cell lines, indicating their potential in cancer research (Deady et al., 2003).
Synthesis of Novel Isoxazolines and Isoxazoles
Research focused on the synthesis of new isoxazolines and isoxazoles through [3+2] cycloaddition, involving derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one. These compounds, related to the chemical structure , contribute to the development of novel chemical entities with potential pharmacological applications (Rahmouni et al., 2014).
Antileukemic Activities of Derivatives
Studies have been conducted on the antileukemic activities of certain derivatives, including those related to this compound. These derivatives were tested for their efficacy against leukemic cell lines, providing valuable insights into their therapeutic potential in leukemia treatment (Earl & Townsend, 1979).
Alteration of DNA by Derivatives
Research involving the alteration of DNA by certain carboxamide derivatives has been conducted. These studies are crucial for understanding the interaction of these compounds with genetic material, which is essential for assessing their potential therapeutic applications (Mizuno & Decker, 1976).
Synthesis and Reactivity of Derivatives
The synthesis and reactivity of various pyrazole derivatives have been extensively studied. This research contributes to the understanding of the chemical properties of these compounds and their potential applications in various fields of science (Ozerova et al., 2015).
properties
IUPAC Name |
1,3-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-4-9(13-16-6)11-10(15)8-5-14(3)12-7(8)2/h4-5H,1-3H3,(H,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYBUPBCYZEZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CN(N=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4580226.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4580231.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4580244.png)

![N-(5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4580286.png)
![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4580290.png)


![2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4580303.png)
![N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B4580305.png)



